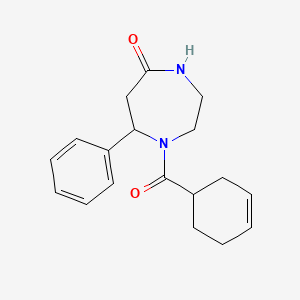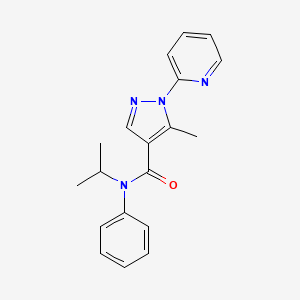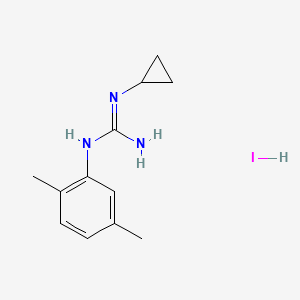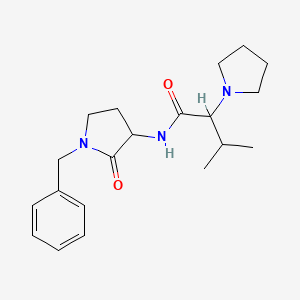
3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one, also known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience. CPP is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Wirkmechanismus
3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one acts as a potent antagonist of the NMDA receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor, and thus inhibits the activation of the receptor. This leads to a decrease in the influx of calcium ions into the cell, which is thought to be responsible for the neuroprotective effects of 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one.
Biochemical and Physiological Effects:
3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been shown to have a variety of biochemical and physiological effects. For example, 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been shown to increase the threshold for LTP induction, which suggests that it may play a role in regulating synaptic plasticity. 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been shown to have analgesic effects in animal models of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one is its potency and selectivity for the NMDA receptor. This makes it a useful tool for investigating the role of NMDA receptors in various physiological and pathological conditions. However, one limitation of 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one is its relatively short half-life, which requires frequent dosing in animal experiments. Additionally, 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been shown to have off-target effects on other receptors, such as the 5-HT2A receptor, which may complicate its interpretation in some experiments.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one. One area of interest is the development of more potent and selective NMDA receptor antagonists that have longer half-lives and fewer off-target effects. Another area of interest is the investigation of the role of NMDA receptors in other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, the development of new methods for delivering NMDA receptor antagonists to the brain, such as nanoparticles or viral vectors, may also be an area of future research.
Synthesemethoden
The synthesis of 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one involves the reaction of 3-chloro-2-hydroxy-5-nitropyridine with 4-propylpiperazine-1-carboxylic acid, which is then reduced with sodium borohydride to yield 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one. The yield of 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one is typically around 60-70%, and the purity can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological conditions. For example, 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has been used to study the mechanisms of synaptic plasticity, long-term potentiation (LTP), and long-term depression (LTD), which are thought to underlie learning and memory processes. 3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one has also been used to investigate the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-2-3-16-4-6-17(7-5-16)13(19)10-8-11(14)12(18)15-9-10/h8-9H,2-7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSHDEIBJVWFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CNC(=O)C(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-(4-propylpiperazine-1-carbonyl)-1H-pyridin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[(3-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-[methyl(pyrazin-2-yl)amino]ethanone](/img/structure/B7554016.png)





![2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol](/img/structure/B7554059.png)
![3-[4-[(1-propan-2-ylimidazol-2-yl)methyl]-1,4-diazepane-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7554076.png)
![[4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7554090.png)

![1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide](/img/structure/B7554103.png)
![N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-benzothiazol-2-amine](/img/structure/B7554109.png)
![N-methyl-6-oxo-N-[phenyl(pyridin-2-yl)methyl]-1H-pyridine-3-carboxamide](/img/structure/B7554114.png)
![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-1-(2-pyrrolidin-1-ylpyridin-4-yl)methanamine](/img/structure/B7554116.png)